Methyl 3-amino-2-ethylbenzoate
Description
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Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 3-amino-2-ethylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
SAIMDJZGXALYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1N)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in Methyl 3-amino-2-ethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.
Acid-Catalyzed Hydrolysis
-
Conditions : Concentrated HCl or H₂SO₄, reflux in aqueous ethanol (60–80°C).
-
Mechanism :
Base-Promoted Hydrolysis (Saponification)
-
Conditions : NaOH or KOH in aqueous ethanol, 40–60°C.
-
Mechanism :
Table 1: Hydrolysis Reaction Outcomes
| Condition | Product | Yield (%) | Industrial Method |
|---|---|---|---|
| Acidic (HCl/H₂O) | 3-Amino-2-ethylbenzoic acid | 85–90 | Batch reactor (2–4 hours) |
| Basic (NaOH/EtOH) | Sodium 3-amino-2-ethylbenzoate | 75–80 | Continuous flow reactor |
Acylation Reactions
The amino group (-NH₂) acts as a nucleophile, reacting with acylating agents to form amides.
Acetylation
-
Reagents : Acetyl chloride or acetic anhydride.
-
Conditions : Room temperature, dichloromethane solvent, triethylamine base.
-
Product : N-Acetyl-3-amino-2-ethylbenzoate.
Table 2: Acylation Reagents and Efficiency
| Reagent | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetic anhydride | 2 hours | 92 | >98% |
| Acetyl chloride | 30 minutes | 88 | 95% |
Alkylation Reactions
The amino group undergoes alkylation with alkyl halides or epoxides.
Ethylation with Ethyl Bromide
-
Conditions : K₂CO₃ in DMF, 60°C, 6 hours.
-
Product : N-Ethyl-3-amino-2-ethylbenzoate.
Industrial Scalability
-
Method : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide reduces reaction time to 2 hours with 85% yield.
Catalytic Hydrogenation
The aromatic ring can be hydrogenated under high-pressure H₂.
-
Catalyst : 5% Pd/C or Raney Ni.
-
Conditions : 50–100 psi H₂, ethanol solvent, 80°C.
-
Product : Cyclohexane derivative with retained amino and ethyl groups.
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes substitution at the meta position (relative to the ester group).
Nitration
-
Reagents : HNO₃/H₂SO₄ mixture.
-
Product : 3-Amino-2-ethyl-5-nitrobenzoate (yield: 70–75%).
Reductive Amination
The primary amine reacts with ketones or aldehydes in the presence of NaBH₃CN to form secondary amines.
-
Example : Reaction with acetone yields N-Isopropyl-3-amino-2-ethylbenzoate (yield: 80%).
Coordination Chemistry
The amino and ester groups enable complexation with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates studied for catalytic or medicinal applications.
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